N-methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOLLVGOSCKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375169 | |

| Record name | N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-69-1 | |

| Record name | N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylpiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methylpiperidine-4-carboxamide chemical properties and structure

An In-Depth Technical Guide to N-methylpiperidine-4-carboxamide: Structure, Properties, and Applications

Abstract

This compound is a heterocyclic organic compound featuring a piperidine scaffold, a key structural motif in medicinal chemistry. Its unique arrangement, with a methyl group on the ring's nitrogen and a carboxamide functional group at the fourth position, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, common synthetic methodologies, and spectroscopic characteristics. Furthermore, it delves into its applications as a crucial intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS), and outlines essential safety and handling protocols for laboratory use.

Molecular Structure and Physicochemical Properties

Molecular Structure Analysis

This compound is a saturated six-membered nitrogen-containing heterocycle.[1] The core structure is a piperidine ring. A methyl group is attached to the nitrogen atom at position 1, forming a tertiary amine. A primary carboxamide group (-CONH₂) is attached to the carbon at position 4. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the 4-position able to exist in either an axial or equatorial position. The interplay between the tertiary amine and the carboxamide group dictates the molecule's polarity, solubility, and reactivity.

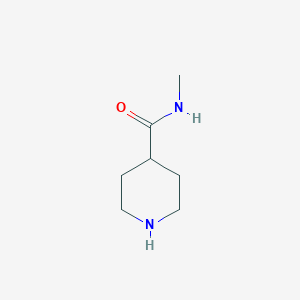

Caption: 2D Chemical Structure of this compound.

Physicochemical & Computed Properties

This compound is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and temperature.[1] The presence of the polar carboxamide group and the tertiary amine allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1] Its hydrochloride salt form can be used to improve aqueous solubility and stability for biological assays.[2]

| Property | Value | Source |

| CAS Number | 1903-69-1 | [3][4] |

| Molecular Formula | C₇H₁₄N₂O | [1][3] |

| Molecular Weight | 142.20 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 41.1 Ų | [3] |

| LogP (Computed) | -0.1 | [3] |

Synthesis and Mechanistic Considerations

Common Synthetic Pathway

The synthesis of this compound typically originates from a commercially available precursor, 1-methylpiperidine-4-carboxylic acid or its ester derivative. The core of the synthesis is the formation of the amide bond, a fundamental transformation in organic chemistry. A common and efficient method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by methylamine.

Causality in Experimental Choices:

-

Activation of Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive intermediate. Thionyl chloride (SOCl₂) is frequently used for this purpose because it forms a highly reactive acyl chloride, and its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. It readily reacts with a nucleophile, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Control of Reaction Conditions: The addition of methylamine is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermicity of the reaction and minimize potential side reactions.

Caption: General synthetic workflow for this compound.

Generalized Experimental Protocol

This protocol is a representative example based on standard amidation procedures and syntheses of analogous compounds.[6][7]

-

Activation: To a solution of 1-methylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which is often used directly in the next step.

-

Amidation: Dissolve the crude intermediate in an anhydrous solvent. In a separate flask, prepare a solution of methylamine (2-3 equivalents) in the same solvent, cooled to 0 °C.

-

Nucleophilic Addition: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and unreacted reagents. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The N-methyl group would appear as a sharp singlet around 2.2-2.5 ppm. The protons on the carbons adjacent to the ring nitrogen would be shifted downfield. The two amide protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the amide would be the most downfield signal, expected around 170-175 ppm. The N-methyl carbon would appear around 40-45 ppm, and the piperidine ring carbons would resonate in the 25-55 ppm range.

-

IR Spectroscopy: A strong, sharp absorption band between 1630-1680 cm⁻¹ would indicate the C=O stretch of the amide. N-H stretching vibrations for the primary amide would be visible as two bands in the 3100-3500 cm⁻¹ region. A C-N stretch would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in neuroactive drugs.[2] this compound serves as a key intermediate for introducing this functionalized motif into larger, more complex molecules.

-

CNS Agents: Its structure is particularly suited for the development of agents targeting the central nervous system.[2] The tertiary amine can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets like receptors and transporters in the brain.

-

Enzyme Inhibitors and Receptor Modulators: The carboxamide and tertiary amine groups provide sites for hydrogen bonding and ionic interactions, which are critical for binding to the active sites of enzymes or the binding pockets of receptors.[2] This makes it a valuable precursor for developing various enzyme inhibitors and receptor modulators for conditions such as neurological disorders, pain, and schizophrenia.[2]

-

Scaffold for Chemical Libraries: As a versatile building block, it is used to generate libraries of related compounds for high-throughput screening.[11][12] The amide nitrogen or the ring nitrogen can be further functionalized, allowing for systematic structural modifications to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[13]

Safety, Handling, and Storage

This compound is classified as an irritant.[3][4] Proper laboratory safety protocols must be strictly followed.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Warning, H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Warning, H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[16] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16] If inhaled, move the person into fresh air.[16] If swallowed, rinse mouth with water and seek immediate medical attention.[14]

Conclusion

This compound is a fundamentally important building block for researchers and drug development professionals. Its well-defined structure, featuring a functionalized piperidine ring, provides a reliable starting point for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1903-69-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412858, N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. CAS 1903-69-1: this compound [cymitquimica.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. This compound | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization

An In-depth Technical Guide to N-methylpiperidine-4-carboxamide (CAS 1903-69-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 1903-69-1, is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a primary carboxamide group at position 4.[1][2] This molecule serves as a valuable building block in the fields of medicinal chemistry and drug development. Its structural motifs—a tertiary amine within a saturated heterocycle and a hydrogen-bond-donating-and-accepting carboxamide group—make it a versatile scaffold for designing compounds with potential biological activity.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

The fundamental identity and properties of a compound are the bedrock of its application in research. This compound is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and ambient temperature.[1] Its polarity, conferred by the carboxamide group, allows for solubility in polar solvents like water and alcohols.[1]

| Property | Value | Source |

| CAS Number | 1903-69-1 | [2] |

| Molecular Formula | C₇H₁₄N₂O | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| SMILES | CNC(=O)C1CCN(C)CC1 | [3] |

| InChIKey | QAJOLLVGOSCKGP-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and common approach involves the amidation of a pre-functionalized piperidine core. The following pathway represents a logical and field-proven method starting from commercially available 1-methylpiperidine-4-carboxylic acid. The core principle is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-scale and in-process monitoring.

-

Acid Chloride Formation (Activation):

-

Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid into a highly reactive acid chloride, making it susceptible to nucleophilic attack. Oxalyl chloride is often preferred for its cleaner reaction byproducts (CO, CO₂).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction completion is confirmed by TLC or LC-MS.

-

Remove the solvent and excess reagent in vacuo to yield the crude acid chloride intermediate, which is typically used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C.

-

In a separate flask, prepare a solution of aqueous methylamine (e.g., 40 wt. % in H₂O) (2.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (2.0 eq) in DCM. Causality: A stoichiometric excess of the amine is used to drive the reaction to completion. The added base neutralizes the HCl generated during the reaction, preventing protonation of the methylamine nucleophile.

-

Add the methylamine solution to the acid chloride solution dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final compound.

-

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or D₂O.

-

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

-

Acquire a standard proton spectrum.

-

Expected Spectral Features: The spectrum will show characteristic signals for the N-methyl group on the piperidine ring, the N-methyl group of the amide, and the piperidine ring protons. The piperidine protons will appear as complex multiplets due to axial and equatorial environments and spin-spin coupling.

-

-

¹³C NMR Spectroscopy Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Spectral Features: The spectrum should display 6 distinct carbon signals (due to symmetry, C2/C6 and C3/C5 carbons of the piperidine ring are equivalent). Key signals include the carbonyl carbon of the amide, the N-methyl carbons, and the piperidine ring carbons.

-

Table of Predicted NMR Chemical Shifts (δ) in ppm: (Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale / Comparison |

| C=O | - | ~175-178 | Typical chemical shift for a secondary amide carbonyl. |

| Piperidine C2/C6 | ~2.8-3.0 (axial), ~2.0-2.2 (equatorial) | ~54-56 | Protons and carbons alpha to the ring nitrogen are deshielded. Based on N-methylpiperidine data.[4][5] |

| Piperidine C3/C5 | ~1.7-1.9 (axial), ~1.5-1.7 (equatorial) | ~28-30 | Standard aliphatic piperidine signals. |

| Piperidine C4 | ~2.2-2.5 (methine) | ~40-42 | Methine proton attached to the carbon bearing the carboxamide group. |

| Ring N-CH₃ | ~2.2-2.4 (singlet) | ~46-48 | Characteristic singlet for an N-methyl group on a saturated heterocycle.[4][5] |

| Amide N-CH₃ | ~2.7-2.9 (doublet, J≈5 Hz) | ~25-27 | Methyl group attached to the amide nitrogen, appears as a doublet due to coupling with the N-H proton. |

| Amide N-H | ~5.5-7.0 (broad singlet) | - | Labile proton, often broad and its chemical shift is highly dependent on concentration and solvent. |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.

-

Acquire a full scan mass spectrum.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 143.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₁₅N₂O⁺.

-

Table of Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Ion [M] | 142.1106 g/mol (Exact Mass)[2] |

| Observed Ion (ESI+) | m/z 143.1184 ([M+H]⁺) |

| Major Fragment Ion | m/z 98 |

| Fragmentation Rationale | Cleavage of the C4-carbonyl bond to lose the methylcarbamoyl group (-CONHCH₃), resulting in the stable 1-methyl-1,2,3,4-tetrahydropyridinium cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

-

Acquire the spectrum.

-

Expected Result: The spectrum will be dominated by absorptions corresponding to the amide functional group and C-H bonds.

-

Table of Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amide N-H | 3350 - 3180 (broad) | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Amide C=O (Amide I) | 1680 - 1630 (strong) | Stretch |

| Amide N-H (Amide II) | 1570 - 1515 | Bend |

| C-N | 1350 - 1200 | Stretch |

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound is classified as an irritant.[2][6]

-

Hazards:

-

Safe Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

-

Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]

-

Hygiene: Wash hands thoroughly after handling.[8]

-

-

Storage:

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-methyl group provides a defined, stable tertiary amine, while the 4-carboxamide group offers a versatile handle for further chemical modification or for acting as a key hydrogen bonding pharmacophore to interact with biological targets like enzymes or receptors.[1][10] Its use as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.[1]

References

-

This compound | C7H14N2O | CID 2760460. PubChem, National Institutes of Health. [Link]

-

This compound CAS#: 1903-69-1. ChemWhat. [Link]

-

Safety Data Sheet. [Link]

-

1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011. PubChem, National Institutes of Health. [Link]

Sources

- 1. CAS 1903-69-1: this compound [cymitquimica.com]

- 2. This compound | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 5. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. peptide.com [peptide.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Nomenclature: A Technical Guide to N-methylpiperidine-4-carboxamide and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, appearing in a vast array of pharmacologically active compounds. Its conformational flexibility and the ability to be readily functionalized make it an attractive starting point for the synthesis of complex molecules targeting a wide range of biological targets. Within this important class of heterocycles, N-methylpiperidine-4-carboxamide stands out as a particularly valuable and versatile building block. Its strategic placement of a methyl group on the piperidine nitrogen and a carboxamide at the 4-position provides a unique combination of physicochemical properties and synthetic handles. This guide provides an in-depth exploration of this compound, its various synonyms encountered in chemical literature, its synthesis, and its application as a key intermediate in pharmaceutical development, with a focus on providing the technical detail and context required by researchers in the field.

Part 1: Decoding the Identity - Synonyms and Chemical Identifiers

Clarity and precision in chemical communication are paramount. This compound is known by several names in scientific literature and chemical databases, which can sometimes lead to confusion. A comprehensive understanding of these synonyms is essential for efficient literature searching and chemical sourcing.

The most common synonyms and identifiers for this compound are summarized in the table below:

| Identifier Type | Identifier | Source/Reference |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1903-69-1 | PubChem[1] |

| Alternative Name | 1-methylpiperidine-4-carboxamide | PubChem[2] |

| Alternative Name | N-methyl-4-piperidinecarboxamide | - |

| Alternative Name | Piperidine-4-carboxylic acid methylamide | PubChem[1] |

| Alternative Name | N-methylisonipecotamide | PubChem[1] |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| InChIKey | QAJOLLVGOSCKGP-UHFFFAOYSA-N | PubChem[1] |

It is important to note that the position of the methyl group is critical. While "this compound" and "1-methylpiperidine-4-carboxamide" are often used interchangeably, the latter is more precise in specifying the attachment of the methyl group to the nitrogen atom of the piperidine ring. The term "isonipecotamide" is derived from isonipecotic acid (piperidine-4-carboxylic acid), further highlighting the structural basis of the molecule.

Part 2: Synthesis and Methodologies - A Practical Approach

The synthesis of this compound can be approached through several routes, often starting from commercially available piperidine derivatives. The choice of synthetic strategy typically depends on factors such as starting material availability, scalability, and desired purity. A common and illustrative approach involves the amidation of a suitable N-methylpiperidine-4-carboxylic acid derivative.

A Key Application: Intermediate in the Synthesis of Lasmiditan

A prominent example of the utility of this compound and its derivatives is in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[3] In a patented synthetic route for Lasmiditan, a derivative, N,N-diethyl-1-methylpiperidine-4-carboxamide, serves as a key intermediate.[3] The synthesis of this intermediate showcases a common strategy for the formation of the this compound core.

The following diagram illustrates a representative synthetic workflow for a key intermediate in the synthesis of Lasmiditan, highlighting the formation of the N-methylated piperidine carboxamide core.

Caption: Synthetic workflow for an this compound derivative.

Detailed Experimental Protocol: Synthesis of a Precursor, methyl 1-methylpiperidine-4-carboxylate

While a detailed, peer-reviewed protocol for the direct synthesis of this compound can be elusive in common literature, a reliable protocol for a key precursor, methyl 1-methylpiperidine-4-carboxylate, provides a strong foundation. This ester can then be readily converted to the desired amide.

Reaction: Esterification of 1-methylisonipecotic acid hydrochloride.[4]

Step-by-Step Methodology: [4]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, a solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared.

-

Reagent Addition: The solution is cooled to -10°C using an ice-salt bath. Thionyl chloride (112.8 mL) is added dropwise to the stirred solution, maintaining the temperature at -10°C. The addition is typically completed over a period of 1 hour.

-

Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. The reaction is maintained at this temperature for 2 hours.

-

Work-up: The reaction mixture is neutralized to approximately pH 8 with the addition of sodium carbonate.

-

Extraction: The product is extracted from the aqueous mixture using methylene chloride.

-

Isolation: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation under reduced pressure.

-

Product: This procedure yields methyl 1-methylpiperidine-4-carboxylate as a clear liquid (136.88 g, 87% yield). The identity of the product can be confirmed by infrared (IR) spectroscopy.[4]

Mechanism of Amide Bond Formation: A Closer Look

The conversion of the carboxylic acid (or its ester derivative) to the carboxamide is a cornerstone of organic synthesis. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group.

In the context of the synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide from 1-methylpiperidine-4-carboxylic acid, the use of thionyl chloride (SOCl₂) is a common activation strategy.[3] The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.

-

Nucleophilic Attack: A chloride ion then attacks the carbonyl carbon, leading to the formation of the highly reactive acyl chloride and the release of sulfur dioxide and hydrochloric acid.

-

Nucleophilic Acyl Substitution: The amine (in this case, diethylamine) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

-

Proton Transfer and Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion. A final deprotonation step by another molecule of the amine yields the stable amide product.

This two-step approach, involving the in-situ formation of the acyl chloride followed by amination, is a robust and widely used method for amide synthesis.[6]

Part 3: Characterization and Data

Proper characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the piperidine ring protons (multiplets), and the carboxamide N-H proton (if not a tertiary amide). The chemical shifts and coupling patterns would be characteristic of the piperidine ring conformation. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the N-methyl carbon, and the carbons of the piperidine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (for primary and secondary amides), the C=O stretch (amide I band), and the N-H bend (amide II band). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), along with characteristic fragmentation patterns. |

While a comprehensive, publicly available dataset of all these spectra for this compound can be challenging to locate in a single source, data for closely related structures and precursors are available in various databases and publications, which can be used for comparative analysis.[7][8][9]

Part 4: Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable properties. The tertiary amine of the N-methylpiperidine moiety is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The carboxamide group is a versatile functional group that can participate in hydrogen bonding interactions, which are critical for drug-receptor binding.

The utility of this scaffold is evident in its incorporation into a variety of drug candidates and approved drugs, including:

-

CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The N-methyl group can influence the compound's ability to cross the blood-brain barrier.

-

Enzyme Inhibitors: The carboxamide group can act as a key pharmacophore, mimicking a peptide bond and interacting with the active sites of enzymes.

-

Receptor Modulators: The overall shape and electronic properties of the this compound scaffold make it suitable for binding to various G-protein coupled receptors (GPCRs) and ion channels.

The synthesis of Lasmiditan serves as a prime example of the industrial relevance of this compound derivatives in the development of modern therapeutics.[3]

Conclusion

This compound, along with its various synonyms, represents a fundamental building block in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile functional groups, and favorable physicochemical properties have cemented its role as a key intermediate in the development of a wide range of pharmaceuticals. A thorough understanding of its nomenclature, synthetic methodologies, and applications is crucial for researchers and scientists working at the forefront of drug discovery. This guide has aimed to provide a comprehensive and technically sound overview to aid in the effective utilization of this important chemical entity.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

IRIS UniCA. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339011, 1-Methylpiperidine-4-carboxamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412858, N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2021, June 18). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Retrieved from [Link]

-

MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

Sources

- 1. This compound | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Activities of N-methylpiperidine-4-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the N-methylpiperidine-4-carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its inherent drug-like properties, including metabolic stability and the ability to modulate physicochemical characteristics through substitution, have made it a focal point for the development of novel therapeutics across a wide range of disease areas.[1] This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their applications as PARP inhibitors, anticancer agents, cholinesterase inhibitors for neurodegenerative diseases, and opioid receptor modulators. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to provide a comprehensive resource for researchers and drug development professionals.

I. This compound Derivatives as Potent PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in DNA repair, making them a key target in oncology.[2][3][4] this compound derivatives have emerged as a promising class of PARP inhibitors, exhibiting potent enzymatic and cellular activity.

Mechanism of Action: PARP Trapping and Synthetic Lethality

The primary mechanism of action of these inhibitors is the competitive inhibition of PARP1 at the nicotinamide binding site.[5] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[2][3][6][7] Beyond catalytic inhibition, a crucial aspect of their anticancer effect is "PARP trapping," where the inhibitor locks PARP1 onto the DNA at the site of the break.[8] This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[9][10]

Structure-Activity Relationship (SAR) of Benzimidazole Carboxamide PARP Inhibitors

A significant subclass of PARP inhibitors incorporates the benzimidazole carboxamide scaffold attached to the this compound moiety. SAR studies have revealed key structural features that govern their potency.

| Compound ID | R Group on Benzimidazole | PARP-1 IC50 (µM) | Reference |

| 14p | Furan ring | 0.023 | [11] |

| 14q | Thiophene ring | Not specified, but noted for good antiproliferation | [11] |

| Veliparib (ABT-888) | Hydrogen | ~0.005 | [11] |

| Olaparib | Cyclopropyl | ~0.001-0.005 | [11] |

Table 1: SAR data for selected benzimidazole carboxamide PARP inhibitors. The data highlights the impact of substitutions in the hydrophobic pocket on inhibitory activity.

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against PARP1.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT.

-

Histone-coated 96-well plate.

-

Activated DNA solution.

-

Recombinant human PARP1 enzyme.

-

Biotinylated NAD+ solution.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop Solution (e.g., 2 M H2SO4).

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the histone-coated plate.

-

Add 10 µL of various concentrations of the test compound (dissolved in DMSO, final DMSO concentration ≤1%) or vehicle control to the wells.

-

Add 10 µL of activated DNA solution to all wells except the blank.

-

Add 10 µL of PARP1 enzyme solution to all wells except the blank.

-

Incubate the plate at 30°C for 10 minutes.

-

To initiate the reaction, add 20 µL of biotinylated NAD+ solution to all wells.

-

Incubate at 30°C for 60 minutes.

-

Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

II. Broad-Spectrum Anticancer Activity of Piperidine Carboxamide Derivatives

Beyond PARP inhibition, this compound derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines through the modulation of multiple oncogenic signaling pathways.[12]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer effects of these derivatives are often multifactorial, involving the inhibition of critical pathways that regulate cell proliferation, survival, and migration. Key targeted pathways include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival.[13][14][15][16] Piperidine carboxamide derivatives have been shown to inhibit components of this pathway, leading to decreased cell proliferation and induction of apoptosis.

-

STAT-3 and NF-κB Signaling: These transcription factors are constitutively active in many cancers and promote tumor growth and inflammation.[12] Inhibition of these pathways by this compound derivatives can suppress cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) of Piperidine Carboxamide Anticancer Agents

The antiproliferative activity of these compounds is highly dependent on the nature of the substituents on the piperidine and carboxamide moieties.

| Compound ID | R Group on Carboxamide | Cancer Cell Line | IC50 (µM) | Reference |

| 10 | Pyridinyl | HCT-116 | 1.01 | [17] |

| 12 | Anthraquinone | K-562 | 0.33 | [17] |

| 1 | N-Arylpiperidine-3-carboxamide | A375 (Melanoma) | 0.88 | [18] |

| 25 | Substituted phenyl | PC-3 (Prostate) | 6.4 | [19] |

Table 2: SAR data for selected piperidine carboxamide derivatives against various cancer cell lines. The data illustrates the influence of different substituents on anticancer potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14][16][20]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

III. Cholinesterase Inhibition by N-benzylpiperidine Derivatives for Neurodegenerative Diseases

Derivatives of the N-benzylpiperidine scaffold, which is structurally related to N-methylpiperidine, have shown significant promise as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[9][21][22][23]

Mechanism of Action: Restoring Cholinergic Neurotransmission

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain, leading to cognitive impairment.[11][24][25] N-benzylpiperidine derivatives act by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[26] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.[11][24][25][27]

Structure-Activity Relationship (SAR) of N-benzylpiperidine Cholinesterase Inhibitors

The inhibitory potency of these compounds against AChE is influenced by substitutions on the benzyl and piperidine rings.

| Compound ID | Key Structural Features | AChE IC50 (µM) | Reference |

| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 | [28] |

| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 | [28] |

| 4a | N-benzyl-piperidine derivative | 2.08 | [21] |

| Donepezil | N-benzylpiperidine core with indanone moiety | ~0.023 | [22] |

Table 3: SAR data for selected N-benzylpiperidine derivatives as AChE inhibitors. The data shows the impact of different heterocyclic moieties on inhibitory activity.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.[4][29][30]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer (pH 8.0).

-

Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

-

AChE enzyme solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations or vehicle control.

-

Add 50 µL of AChE enzyme solution to each well.

-

Add 125 µL of Ellman's Reagent to each well.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI).

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

IV. This compound Derivatives as Opioid Receptor Modulators

The this compound scaffold is also a key component of various opioid receptor modulators, which are being investigated for pain management with potentially reduced side effects compared to traditional opioids.[28]

Mechanism of Action: Interacting with Opioid Receptors

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[30][31] this compound derivatives can act as agonists, antagonists, or allosteric modulators at these receptors. Upon binding, they trigger intracellular signaling cascades that ultimately lead to analgesia and other physiological effects. The specific functional outcome (agonism vs. antagonism) depends on the precise chemical structure of the derivative and its interaction with the receptor binding pocket.[20][29][32]

Structure-Activity Relationship (SAR) of Piperidine-based Opioid Receptor Ligands

The affinity and selectivity of piperidine derivatives for different opioid receptor subtypes are highly sensitive to structural modifications.

| Compound | Receptor | Ki (nM) | Reference |

| Morphine | Mu | 1.2 | [1] |

| Hydromorphone | Mu | 0.6 | [1] |

| Carfentanil | Mu | 0.22 | [33] |

| Compound 6 (piperazine analog) | Mu | 0.29 | [28] |

| Compound 6 (piperazine analog) | Delta | 6.6 | [28] |

Table 4: Binding affinities (Ki) of selected opioid ligands for the mu-opioid receptor. The data illustrates the high affinity of piperidine-based compounds.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.[3][17][24][32][34]

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled opioid (e.g., naloxone) for non-specific binding.

-

50 µL of various concentrations of the test compound.

-

50 µL of a radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors) at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate at 25°C for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a competition binding curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

V. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically starts from commercially available 1-methylpiperidine-4-carboxylic acid or its corresponding ester.[26] The carboxamide can be formed through standard amide coupling reactions with a desired amine. Further derivatization on the piperidine ring or the carboxamide nitrogen can be achieved through various synthetic methodologies to generate a library of compounds for biological screening.[12][23][35][36][37]

VI. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate significant potential in oncology, neurodegenerative diseases, and pain management. Future research in this area will likely focus on:

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and Alzheimer's.

-

Improving Pharmacokinetic and Pharmacodynamic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.

-

Exploring Novel Biological Targets: Investigating the activity of this compound derivatives against other emerging therapeutic targets.

-

Clinical Translation: Advancing the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in humans.[8][10][19][38][39]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and exploit the rich biological activities of this compound derivatives in the quest for novel and effective therapies.

References

-

Ali, A., et al. (2017). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 18(3), 547. [Link]

-

Wang, L., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Archiv der Pharmazie, 354(8), e2100067. [Link]

-

Jardim, D. L., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 658611. [Link]

-

Jiang, S., et al. (2021). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 26(11), 3257. [Link]

-

Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

-

Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610–621. [Link]

-

My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]

-

Wikipedia. (n.d.). PARP1. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

D'Mello, V., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(11), 5576. [Link]

-

Buckingham, S. D., et al. (2015). Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. Frontiers in Pharmacology, 6, 114. [Link]

-

ResearchGate. (n.d.). Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... [Link]

-

Semantic Scholar. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy. [Link]

-

ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation involves... [Link]

-

Neuroscience News. (2016, June 18). Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer's Disease. [Link]

-

Keto Brainz Nootropics. (2025, August 11). Acetylcholine And Alzheimer's Disease. [Link]

-

ResearchGate. (n.d.). Schematic representation of opioid receptors signaling. [Link]

-

Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]

-

Tufts University. (n.d.). Opioid Peptides - Pain Transmission Pathway. [Link]

-

de Paula, H. M. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(12), 1935-1950. [Link]

-

de Paula, H. M. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1-18. [Link]

-

PubChem. (n.d.). Opioid Signalling | Pathway. [Link]

-

Le, T. M., et al. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 35, 127815. [Link]

-

QIAGEN GeneGlobe. (n.d.). Opioid Signaling Pathway. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

-

Khan, I., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969453. [Link]

-

OUCI. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

-

Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(1), 356-369. [Link]

-

Carbo, N., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

-

Misal, A. D., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ACS Chemical Neuroscience, 9(7), 1755-1763. [Link]

-

Rogers, G. W. (1993). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Alzheimer's & Dementia, 9(4S_Part_1), P102. [Link]

-

Pasternak, G. W., & Wood, P. L. (1986). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Journal of Neurochemistry, 46(5), 1335-1338. [Link]

-

Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 1-20. [Link]

-

ResearchGate. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

-

Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. [Link]

-

MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. [Link]

-

ClinicalTrials.gov. (n.d.). Study of AZD5305 as Monotherapy and in Combination With Anti-cancer Agents in Patients With Advanced Solid Malignancies. [Link]

-

Sravanthi, P., et al. (2024). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. Letters in Drug Design & Discovery, 21(12), 1-13. [Link]

-

In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

Moore, K. N., et al. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Gynecologic Oncology, 149(2), 248-256. [Link]

-

American Association for Cancer Research. (2024, April 8). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. [Link]

-

ASCO Publications. (n.d.). Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms. [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzamides. Molecules, 26(11), 3169. [Link]

-

Advanced ChemBlocks. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. [Link]

-

Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1541-1555.e10. [Link]

-

UChicago Medicine. (n.d.). CLINICAL TRIAL / NCT06580314. [Link]

Sources

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms. - ASCO [asco.org]

- 11. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K/Akt/mTOR pathway as a target for cancer therapy | Semantic Scholar [semanticscholar.org]

- 17. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. neurosciencenews.com [neurosciencenews.com]

- 25. ketobrainz.com [ketobrainz.com]

- 26. prepchem.com [prepchem.com]

- 27. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artifici… [ouci.dntb.gov.ua]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 32. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 33. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 34. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 35. N-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 36. N,N-diethyl-1-methylpiperidine-4-carboxamide 97% | CAS: 103640-16-0 | AChemBlock [achemblock.com]

- 37. scbt.com [scbt.com]

- 38. aacr.org [aacr.org]

- 39. CLINICAL TRIAL / NCT06580314 - UChicago Medicine [uchicagomedicine.org]

N-methylpiperidine-4-carboxamide: A Core Building Block for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it an invaluable design element. This guide focuses on a key derivative, N-methylpiperidine-4-carboxamide (CAS No: 1903-69-1), a versatile building block whose strategic functionalization offers a direct route to complex molecular architectures.[3] We will explore its fundamental properties, detail robust synthetic and purification protocols, analyze its reactivity, and demonstrate its application as a foundational component in synthetic workflows, providing researchers with the practical insights needed to leverage this reagent effectively.

Core Characteristics of this compound

This compound is an organic compound featuring a six-membered saturated nitrogen-containing heterocycle.[3] The structure is defined by a methyl group on the piperidine nitrogen (N1 position) and a primary carboxamide attached to the fourth carbon (C4 position). This specific arrangement confers a unique combination of steric and electronic properties, making it a valuable synthon.

Physicochemical Properties

A comprehensive understanding of a building block's physical properties is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1903-69-1 | [4] |

| Molecular Formula | C₇H₁₄N₂O | [3][4] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | CNC(=O)C1CCNCC1 | [4] |

Structural and Reactivity Insights

The molecule's utility stems from its two primary functional groups:

-

Tertiary Amine (N-methylpiperidine): The nitrogen atom is basic (pKa of the conjugate acid is typically around 10-11 for similar structures) and can act as a nucleophile.[5] The presence of the methyl group prevents N-acylation or N-alkylation reactions that would be possible with a secondary amine, thereby directing reactivity to other parts of a larger molecule into which it is incorporated.

-

Primary Carboxamide: The amide group is relatively stable but can participate in various chemical transformations. The amide nitrogen's lone pair is delocalized into the carbonyl, reducing its nucleophilicity. However, it can be hydrolyzed under harsh acidic or basic conditions. The key feature is its ability to act as a hydrogen bond donor and acceptor, a critical interaction modality in medicinal chemistry for binding to biological targets.[6]

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. While several routes are possible, a common and efficient strategy involves the amidation of an activated carboxylic acid precursor. The following workflow outlines a robust, two-step process starting from commercially available 1-methylpiperidine-4-carboxylic acid.

Synthetic Workflow Overview

The process involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with methylamine to form the desired amide.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion before proceeding to the next stage.

Materials:

-

1-Methylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (40% solution in water)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

Step 1: Formation of 1-Methylpiperidine-4-carbonyl chloride [7][8]

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperidine-4-carboxylic acid (10.0 g, 69.8 mmol).

-

Carefully add thionyl chloride (15.0 mL, 209.4 mmol, 3.0 eq.) to the flask at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride (a yellow oil or solid) is used directly in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of methylamine (40% in water, 16.3 mL, 209.4 mmol, 3.0 eq.) and cool it in an ice bath.

-

Add the cold methylamine solution dropwise to the stirred acid chloride solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

-

Monitor the reaction by TLC for the disappearance of the acid chloride intermediate.

-

Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A starting gradient of 100% DCM moving towards 95:5 DCM:MeOH is typically effective.

-

Elution: Load the slurry onto the column and elute with the solvent gradient.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.[3]

Applications in Synthetic Strategy